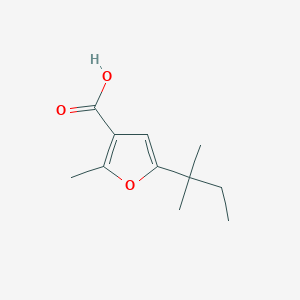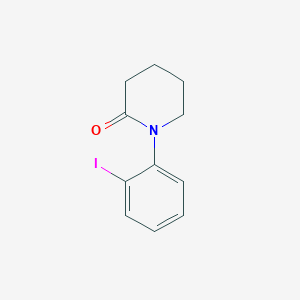
1-(2-Iodophenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a piperidin-2-one moiety
Méthodes De Préparation
The synthesis of 1-(2-Iodophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the iodination of phenylpiperidin-2-one. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
1-(2-Iodophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Iodophenyl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Iodophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards target molecules. Additionally, the piperidin-2-one moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Iodophenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Iodophenyl)piperidin-2-one: This compound has the iodine atom attached to the para position of the phenyl ring, which may result in different chemical reactivity and biological activity.
1-(2-Bromophenyl)piperidin-2-one: The presence of a bromine atom instead of iodine can lead to variations in the compound’s properties, such as its reactivity in substitution reactions and its binding affinity to biological targets.
1-(2-Chlorophenyl)piperidin-2-one: Similar to the bromine derivative, the chlorine-substituted compound may exhibit distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C11H12INO |
|---|---|
Poids moléculaire |
301.12 g/mol |
Nom IUPAC |
1-(2-iodophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12INO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
ITKCLIUNHVRYOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)
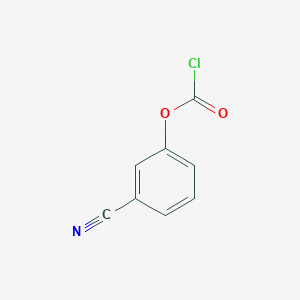
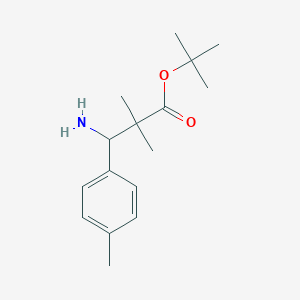
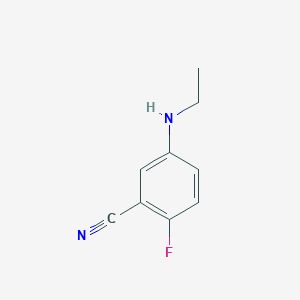

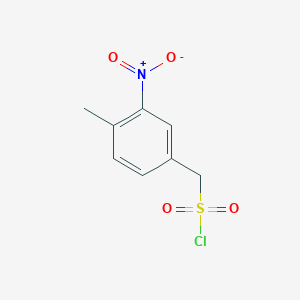
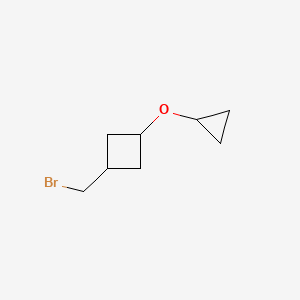
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
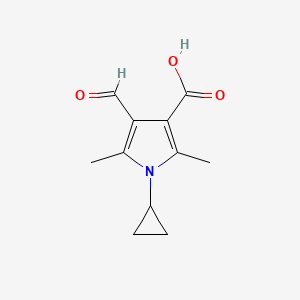
![4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
